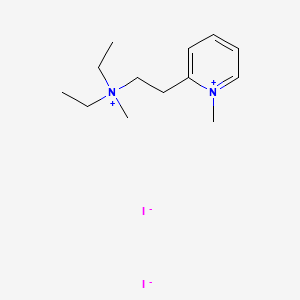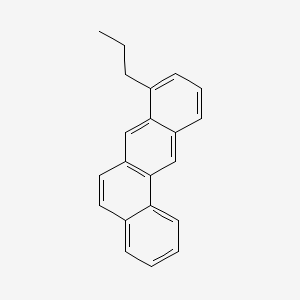
BENZ(a)ANTHRACENE, 8-PROPYL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZ(a)ANTHRACENE, 8-PROPYL: is a derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH) with a structure consisting of four fused benzene ringsIt is produced during the incomplete combustion of organic matter and is often found in environmental pollutants such as tobacco smoke .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of BENZ(a)ANTHRACENE, 8-PROPYL typically involves the alkylation of benz[a]anthracene. One common method is the Friedel-Crafts alkylation, where benz[a]anthracene is reacted with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: : Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: : BENZ(a)ANTHRACENE, 8-PROPYL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can introduce functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are commonly employed.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
Chemistry: : BENZ(a)ANTHRACENE, 8-PROPYL is used as a model compound in studies of PAHs and their chemical behavior. It helps in understanding the reactivity and stability of PAHs under various conditions .
Biology and Medicine: : Research on this compound includes its potential carcinogenic effects and interactions with biological molecules. It is used in studies to understand the mechanisms of PAH-induced carcinogenesis and to develop strategies for cancer prevention .
Industry: : In the industrial sector, this compound is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its unique structure makes it suitable for applications in electronic devices .
Mechanism of Action
The mechanism of action of BENZ(a)ANTHRACENE, 8-PROPYL involves its interaction with cellular components, leading to various biological effects. It can form reactive metabolites that bind to DNA, causing mutations and potentially leading to cancer. The compound’s ability to intercalate into DNA strands disrupts normal cellular processes and triggers carcinogenic pathways .
Comparison with Similar Compounds
Similar Compounds
Benz[a]anthracene: The parent compound with similar structural features but without the propyl group.
Tetracene (Benz[b]anthracene): Another PAH with a similar structure but different ring fusion pattern.
Uniqueness: : BENZ(a)ANTHRACENE, 8-PROPYL is unique due to the presence of the propyl group, which alters its chemical properties and reactivity compared to its parent compound.
Properties
CAS No. |
54889-82-6 |
|---|---|
Molecular Formula |
C21H18 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
8-propylbenzo[a]anthracene |
InChI |
InChI=1S/C21H18/c1-2-6-15-8-5-9-17-14-21-18(13-20(15)17)12-11-16-7-3-4-10-19(16)21/h3-5,7-14H,2,6H2,1H3 |
InChI Key |
MUVMFAXETLUFCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=CC2=CC3=C(C=CC4=CC=CC=C43)C=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


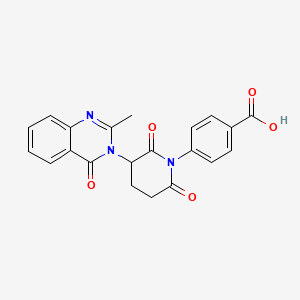
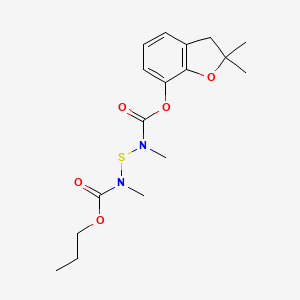
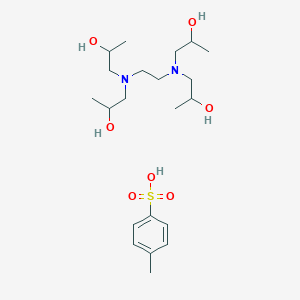


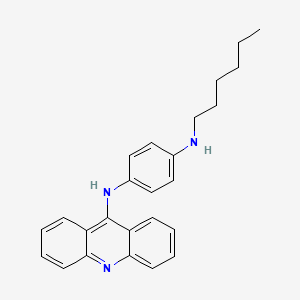
![(1S,2S)-2-[(benzylamino)methyl]cycloheptan-1-ol](/img/structure/B13771077.png)
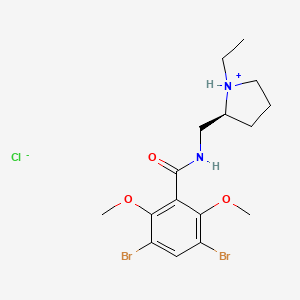

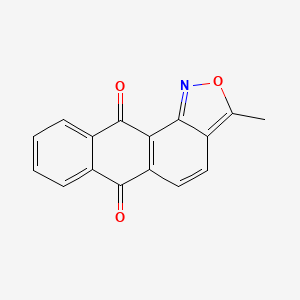
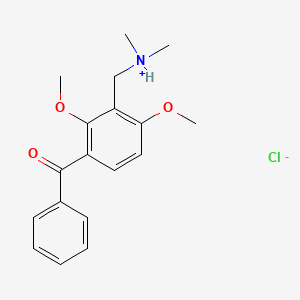
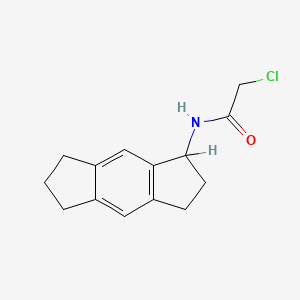
![1-Methyl-1,4-bis[2-[(1-oxooctadecyl)oxy]ethyl]piperazinium methyl sulfate](/img/structure/B13771110.png)
